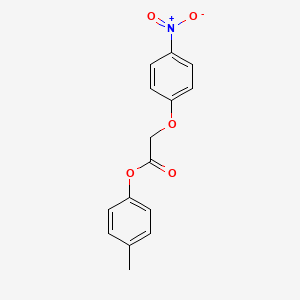

4-methylphenyl (4-nitrophenoxy)acetate

Description

Properties

IUPAC Name |

(4-methylphenyl) 2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-11-2-6-14(7-3-11)21-15(17)10-20-13-8-4-12(5-9-13)16(18)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVUQZDLPCRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-methylphenol with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-methylphenyl (4-nitrophenoxy)acetate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Reduction: 4-Methylphenyl (4-aminophenoxy)acetate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 4-Methylphenol and 4-nitrophenoxyacetic acid.

Scientific Research Applications

4-Methylphenyl (4-nitrophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of polymers and other materials with specific properties, such as enhanced thermal stability and flame resistance

Mechanism of Action

The mechanism of action of 4-methylphenyl (4-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the ester linkage can be hydrolyzed to release active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(4-Nitrophenoxy)Acetate

- Molecular Formula: C₁₀H₁₁NO₅ | Molecular Weight: 225.20 g/mol .

- Structure : Features an ethyl ester instead of the 4-methylphenyl group.

- Synthesis: Efficiently prepared via phase-transfer catalysis under ultrasound irradiation (50°C, K₂CO₃, ethyl bromoacetate, and 4-nitrophenol), achieving high yields under mild conditions .

- Reactivity: The nitro group accelerates solvolysis compared to non-electron-withdrawing substituents. Methanolysis likely follows a BAc2 mechanism, forming a tetrahedral intermediate .

- Applications: Intermediate in synthesizing aminophenoxy derivatives (e.g., ethyl 2-(4-aminophenoxy)acetate, a precursor for dual GK activators) .

[1-(4-Bromophenyl)-1H-1,2,3-Triazol-4-yl]Methyl 2-(4-Nitrophenoxy)Acetate

- Molecular Formula : C₁₇H₁₃BrN₄O₅ | Molecular Weight : 449.22 g/mol .

- Crystallography : The crystal structure (CCDC 2322358) reveals intermolecular interactions dominated by C-H···O and π-π stacking, distinct from the simpler packing in 4-methylphenyl derivatives .

- Applications: Potential use in medicinal chemistry due to the triazole group’s bioactivity .

Difluoro-(4-Nitro-Phenoxy)-Acetic Acid Ethyl Ester

- Molecular Formula: C₁₀H₉F₂NO₅ | Molecular Weight: 269.18 g/mol .

- Structure : Difluoro substitution on the acetate α-carbon enhances electronegativity, altering electronic properties.

- Reactivity: Fluorine atoms may increase hydrolytic stability compared to non-fluorinated analogs.

- Applications: Not explicitly stated, but fluorinated compounds are often utilized in pharmaceuticals or agrochemicals for improved metabolic stability .

4-Methylphenyl Acetate

- Molecular Formula : C₉H₁₀O₂ | Molecular Weight : 150.18 g/mol .

- Structure: Lacks the 4-nitrophenoxy group, reducing electron-withdrawing effects.

- Reactivity: Methanolysis proceeds slowly (k = 1.96 mol⁻¹·L·s⁻¹) via a BAc2 mechanism, contrasting with faster rates in nitro-substituted analogs .

- Applications : Used in fragrance formulations (e.g., para-cresyl phenyl acetate in perfumery) .

Comparative Data Table

Key Research Findings

- Electronic Effects: The nitro group in 4-nitrophenoxy derivatives significantly lowers electron density at the ester carbonyl, accelerating nucleophilic substitution compared to non-nitro analogs (e.g., 4-methylphenyl acetate) .

- Structural Modifications : Introducing bulky groups (e.g., triazole in ) or electronegative atoms (e.g., fluorine in ) modulates solubility, crystallinity, and bioactivity.

Q & A

Q. What methodologies validate the use of this compound as a probe in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.